molecular formula C12H16F2N2O2S B12129339 1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine

1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine

Cat. No.: B12129339
M. Wt: 290.33 g/mol
InChI Key: MIMKKEIOAQJEDW-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 3,4-difluorobenzenesulfonyl group and an ethyl group

Preparation Methods

The synthesis of 1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-Difluorobenzenesulfonyl chloride+4-ethylpiperazineThis compound+HCl\text{3,4-Difluorobenzenesulfonyl chloride} + \text{4-ethylpiperazine} \rightarrow \text{this compound} + \text{HCl} 3,4-Difluorobenzenesulfonyl chloride+4-ethylpiperazine→this compound+HCl

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Material Science: The compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

    Biological Research: It serves as a tool for studying the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine can be compared with other similar compounds, such as:

    1-(3,4-Difluorobenzenesulfonyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group.

    1-(3,4-Difluorobenzenesulfonyl)-4-phenylpiperazine: Contains a phenyl group, leading to different chemical and biological properties.

    1-(3,4-Difluorobenzenesulfonyl)-4-isopropylpiperazine: Features an isopropyl group, affecting its steric and electronic characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H16F2N2O2S

Molecular Weight

290.33 g/mol

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-ethylpiperazine

InChI

InChI=1S/C12H16F2N2O2S/c1-2-15-5-7-16(8-6-15)19(17,18)10-3-4-11(13)12(14)9-10/h3-4,9H,2,5-8H2,1H3

InChI Key

MIMKKEIOAQJEDW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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